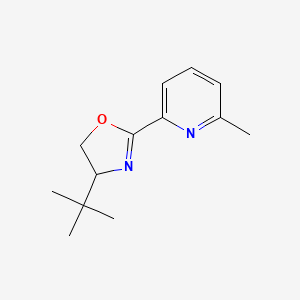

4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

Description

4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) core substituted with a tert-butyl group at the 4-position and a 6-methylpyridin-2-yl moiety at the 2-position. The oxazoline ring is a five-membered structure containing both oxygen and nitrogen atoms, which confers rigidity and chelating ability, making it a valuable ligand in coordination chemistry and catalysis . The tert-butyl group introduces significant steric bulk, while the pyridyl substituent contributes π-electron density and coordination sites for transition metals. This compound is structurally related to ligands used in ethylene polymerization and copolymerization reactions, where substituent positioning and electronic effects critically influence catalytic performance .

Properties

IUPAC Name |

4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWBZSGKOQHPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of tert-butylamine with 2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydro derivatives .

Scientific Research Applications

4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights structural variations among oxazoline derivatives and their electronic/steric properties:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance than methyl or methoxy substituents in analogs like L1 or L2. This bulk can hinder metal coordination but may enhance selectivity in catalytic reactions .

- Electronic Effects : Pyridyl and methoxyphenyl groups donate π-electron density to the oxazoline ring, improving metal-ligand bonding. The tert-butyl group, while primarily steric, also exhibits weak electron-donating inductive effects .

Catalytic Performance in Ethylene Polymerization

Vanadium complexes derived from oxazoline ligands are widely used in ethylene polymerization. The table below compares catalytic activities of selected ligands:

Key Findings :

- Substituent Position : Methyl groups in L2-V improve catalytic yield (88%) compared to L1-V (82%), likely due to optimized steric and electronic tuning .

- Steric Hindrance : The tert-butyl group in the target compound may reduce catalytic activity by limiting metal-ligand coordination but could enhance polymer stereoregularity .

- Copolymer Properties : Ligands with pyridyl groups (e.g., Py-ox) enable precise control over copolymer microstructure, suggesting the target compound’s pyridyl moiety may similarly influence polymer properties .

Q & A

Q. What are the key structural features and spectroscopic identifiers for 4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole?

The compound contains a dihydrooxazole (4,5-dihydro-1,3-oxazole) core fused with a 6-methylpyridin-2-yl group and a tert-butyl substituent. Key identifiers include:

- IUPAC Name : (R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole (CAS: 2491654-89-6) .

- Spectroscopic Data : Use -NMR to identify methyl protons (δ 1.20–1.40 ppm for tert-butyl) and pyridinyl aromatic protons (δ 7.30–8.10 ppm). IR spectroscopy confirms the oxazole C=N stretch (~1650 cm) .

- X-ray Crystallography : Resolve stereochemistry and confirm dihedral angles between the oxazole and pyridine rings .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Keep under inert atmosphere (argon/nitrogen), protected from light, at room temperature to prevent degradation .

- Safety Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazard codes). No acute toxicity data available; treat as a hazardous research chemical .

Advanced Research Questions

Q. How can synthetic routes be optimized for enantioselective synthesis of the (R)-isomer?

- Stepwise Synthesis :

Oxazole Formation : React tert-butyl glycidyl ether with 6-methylpicolinic acid under Mitsunobu conditions (DIAD, PPh) to form the oxazoline intermediate .

Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) to achieve >90% enantiomeric excess .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF/EtOH 1:1) to isolate the pure product .

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

- Steric Hindrance : The tert-butyl group reduces nucleophilicity at the oxazole nitrogen, limiting participation in Buchwald–Hartwig amination. Instead, focus on electrophilic aromatic substitution at the pyridine ring (e.g., halogenation at the 4-position) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show increased torsional strain in the oxazole ring, favoring planar transition states for Suzuki-Miyaura couplings .

Q. What analytical strategies resolve contradictions in reported biological activity data?

- Data Normalization : Account for batch-to-batch purity variations (HPLC-MS, ≥95% purity required) .

- Assay Design : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target binding. For example, conflicting IC values in kinase inhibition studies may arise from solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational tools predict metabolic stability of this compound?

- In Silico Models : Utilize PISTACHIO and REAXYS databases to simulate Phase I metabolism. The tert-butyl group is metabolically inert, but the pyridine ring may undergo CYP450-mediated oxidation .

- Experimental Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Methodological Guidance

Q. What strategies mitigate racemization during prolonged reaction steps?

- Low-Temperature Conditions : Conduct reactions below –20°C to minimize epimerization .

- Protecting Groups : Temporarily protect the oxazole nitrogen with Boc groups to stabilize the stereocenter during harsh conditions (e.g., acidic/basic media) .

Q. How to address solubility challenges in aqueous biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.